molecular formula C12H12N2O2S B8316852 2-Phenethylamino-thiazole-4-carboxylic acid CAS No. 1246551-56-3

2-Phenethylamino-thiazole-4-carboxylic acid

Cat. No. B8316852
M. Wt: 248.30 g/mol
InChI Key: SEOQIEVJHJFFCZ-UHFFFAOYSA-N
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Patent
US08513430B2

Procedure details

2-Phenethylamino-thiazole-4-carboxylic acid (235 mg) was prepared according to General Procedure B using phenethyl-thiourea (180 mg) and 3-bromo-2-oxo-propionic acid (167 mg) in methanol (2 mL). The crude product was used in a subsequent step without further purification.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:9][C:10]([NH2:12])=[S:11])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:14][C:15](=O)[C:16]([OH:18])=[O:17]>CO>[CH2:1]([NH:9][C:10]1[S:11][CH:14]=[C:15]([C:16]([OH:18])=[O:17])[N:12]=1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
C(CC1=CC=CC=C1)NC(=S)N
Step Two
Name
Quantity
167 mg
Type
reactant
Smiles
BrCC(C(=O)O)=O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in a subsequent step without further purification

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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